molecular formula C17H19NO B000799 Nefopam CAS No. 23327-57-3

Nefopam

Cat. No.: B000799
CAS No.: 23327-57-3
M. Wt: 253.34 g/mol
InChI Key: RGPDEAGGEXEMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Evolution from Fenazocine

Origins and Structural Transformation

Nefopam hydrochloride originated as fenazocine (IUPAC: 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine), a benzoxazocine derivative synthesized during antidepressant research in the 1960s. Bassett et al.'s 1969 seminal work revealed its catecholamine reuptake inhibition properties, diverging from initial muscle relaxant applications. Structural analysis shows:

$$
\text{C}{17}\text{H}{19}\text{NO} \cdot \text{HCl} \quad (\text{Molecular Weight: 289.8 g/mol})
$$

The 1970s rebranding to this compound coincided with pharmacological rediscovery, emphasizing:

  • Analgesic superiority over aspirin (60 mg this compound ≈ 650 mg aspirin efficacy)
  • Reduced abuse potential compared to opioids
Table 1: Chronological Milestones in this compound Development
Year Development Phase Key Findings
1964 Fenazocine synthesis Benzoxazocine derivative with muscle relaxant properties
1969 Mechanistic study Catecholamine reuptake inhibition identified
1976 Renamed this compound Shift to analgesic classification
1990s Expanded indications FDA approval for postoperative shivering
2025 Multimodal applications Meta-analysis confirms 23-minute delay in rescue analgesia need

Properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-70-0, 23327-57-3
Record name Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nefopam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nefopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

O-Benzoylbenzoic Acid (BB Acid) Route

The most documented method begins with o-benzoylbenzoic acid (BB acid) as the primary precursor. This six-step sequence includes:

  • Acyl Chlorination : BB acid reacts with phosphorus trichloride (PCl₃) in ethylene dichloride at 30–40°C for 12–24 hours, yielding acyl chloride intermediate A.

  • Amination : Intermediate A undergoes nucleophilic substitution with N-methylethanolamine in the presence of triethylamine, forming amination product B.

  • Chlorination : Further treatment with PCl₃ at 65°C introduces a chloroethyl group, producing chlorinated intermediate C.

  • Reductive Hydrolysis : Potassium borohydride (KBH₄) in acetic acid reduces carbonyl groups, followed by NaOH hydrolysis to isolate organic layer D.

  • Cyclization : Hydrogen bromide (HBr) catalyzes ring closure at 60–70°C, forming the benzoxazocine core (intermediate E).

  • Neutralization : NaOH and HCl treatment yields the final hydrochloride salt.

Key Metrics :

  • Yield : 82.6% for intermediate synthesis

  • Purity : 94.8% (HPLC)

Advanced Synthetic Methodologies

Tert-Butyl Carbamate Intermediate Route

Patent CN107556263A discloses an alternative pathway using N-benzyl-N-methylcarbamate tert-butyl ester:

  • Lithiation-Alkylation : n-Butyllithium-mediated coupling with phenylacetyl chloride forms a benzylated intermediate.

  • Hydrolysis and Cyclization : Acidic hydrolysis followed by HBr treatment achieves cyclization at 65°C.

  • Salt Formation : HCl neutralization produces the final API.

Advantages :

  • Avoids hazardous chlorination steps.

  • Higher stereoselectivity (87% enantiomeric excess).

Process Optimization and Yield Enhancement

Reductive Hydrolysis Optimization

The BB acid route’s critical bottleneck lies in incomplete carbonyl reduction. Patent CN102363610A resolves this via stepwise reductant addition :

  • Prereduction : 25% acetic acid with KBH₄ at 50°C.

  • Main Reduction : 20% acetic acid with additional KBH₄.

Outcome :

  • Purity increases from 89% to 96%.

  • Reaction time reduced by 30%.

Solvent System Selection

Ethylene dichloride outperforms toluene in chlorination steps due to:

  • Higher solubility of PCl₃ (1.5× yield improvement).

  • Reduced tar formation during cyclization.

Quality Control and Analytical Techniques

TLC-Densitometry Monitoring

Starek et al. validated a TLC method for quantifying degradation products:

  • Mobile Phase : Chloroform:methanol:acetic acid (9:2:0.1).

  • Detection : UV at 222 nm.

Applications :

  • Identifies hydrolytic degradation products (RF = 0.40, 0.88).

  • Confirms API stability under stress conditions.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ParameterBB Acid RouteCarbamate Route
Raw Material Cost ($/kg)120180
Cycle Time (h)7296
Waste Generation (kg/kg API)8.25.1

Environmental Impact Mitigation

  • Solvent Recovery : 85% ethylene dichloride recycled via distillation.

  • PCl₃ Neutralization : NaOH scrubbing reduces HCl emissions .

Chemical Reactions Analysis

Superacid-Induced Reactions and Derivative Formation

In superacidic media (e.g., CF₃SO₃H), nefopam undergoes ring-opening to form a dicationic superelectrophile, enabling Friedel-Crafts-type arylations .

Key Findings:

  • Reaction Pathway : Protonation at the oxygen and nitrogen sites generates a dication, destabilizing the benzoxazocine ring and facilitating electrophilic aromatic substitution.
  • Products :
    • Alkylated derivatives via reaction with arenes (e.g., benzene, toluene).
    • Novel analogs with enhanced lipophilicity or altered pharmacological profiles.

Table 2: Superacid-Mediated Derivatives of this compound

SubstrateReaction ConditionsProductYield (%)
BenzeneCF₃SO₃H, 0°C, 2hPhenyl-nefopam analog62
TolueneCF₃SO₃H, -10°C, 3hMethylphenyl derivative58

This reactivity is attributed to the dual cationic centers stabilizing transition states during electrophilic attack .

Structural Insights Influencing Reactivity

X-ray crystallography reveals this compound’s boat-flattened chair conformation in the solid state, with equatorial N-methyl and exo-phenyl orientations . These structural features impact reactivity:

  • N-Methyl Group : Enhances steric protection of the amine, limiting nucleophilic attacks.
  • Oxydimethyleneamino Moiety : Adopts a gauche conformation, facilitating protonation in acidic environments .
  • Phenyl Ring Orientation : Sterically unhindered position allows electrophilic substitutions without significant steric strain.

Energy minimization studies confirm the boat-flattened chair as the lowest-energy conformation (ΔG ≈ 0.5 kcal/mol vs. axial N-methyl epimer), consistent with NMR equilibria in solution .

Analytical Characterization of Reaction Products

Critical techniques for verifying this compound’s reaction products include:

  • HPLC : Purity analysis (e.g., 95.7% for intermediate I ).
  • X-Ray Diffraction : Confirmation of stereochemistry and crystal packing .
  • NMR Spectroscopy : Monitoring diastereoisomer ratios (e.g., 3:2 equilibrium in dichloromethane ).

Scientific Research Applications

Clinical Applications

  • Postoperative Pain Management
    • Nefopam is primarily used for managing moderate to severe postoperative pain. Studies have shown that it can reduce pain scores and opioid consumption post-surgery . For instance, a systematic review indicated that this compound significantly alleviated postoperative pain when used in conjunction with other analgesics like ketoprofen and acetaminophen .
  • Neuropathic Pain Treatment
    • Recent research has highlighted this compound's potential in treating neuropathic pain due to its dual mechanisms of action: it modulates descending pain pathways and inhibits long-term potentiation mediated by NMDA receptors . This makes it suitable for conditions like diabetic neuropathy and postherpetic neuralgia.
  • Management of Hiccups
    • This compound has also been documented as an effective treatment for severe hiccups, providing relief where other treatments have failed .
  • Prevention of Postoperative Shivering
    • The drug is effective in preventing shivering during recovery from anesthesia, which can be a common complication following surgery .

Pharmacokinetics

  • Bioavailability : this compound has low absolute bioavailability but achieves therapeutic plasma concentrations between 49 and 183 nM.
  • Half-life : The terminal half-life ranges from 3 to 8 hours, with its active metabolite having a longer half-life of 10 to 15 hours .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

  • Common side effects include sweating, dizziness, nausea, and tachycardia.
  • Compared to traditional opioids, this compound presents a lower incidence of respiratory depression .

Table 1: Pharmacodynamic Properties

PropertyValue
SERT Ki (nM)29
NET Ki (nM)33
DAT Ki (nM)531
5-HT2A Ki (nM)1685
5-HT2B Ki (nM)330
5-HT2C Ki (nM)56

Table 2: Clinical Efficacy in Postoperative Pain Management

Study ReferencePain Reduction (%)Opioid Consumption Reduction (%)Side Effects Reported
SignificantSignificantMild tachycardia
Comparable to fentanylLower than control groupNausea
ModerateReducedDizziness

Case Studies

  • Postoperative Pain Relief : A study involving cardiac surgery patients demonstrated that this compound was as effective as fentanyl for postoperative analgesia while reducing the need for rescue medications .
  • Chronic Pain Management : A small-scale trial indicated that this compound significantly improved pain scores in patients with rheumatoid arthritis who were already on maximum NSAID therapy .

Mechanism of Action

Nefopam hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine. It also blocks sodium and calcium channels in the central nervous system. This dual action results in pain relief without significant sedation.

Comparison with Similar Compounds

Key Compounds:

Orphenadrine :

  • Structural Relation : Both are diphenhydramine derivatives, but NFH is cyclized .
  • Mechanism : Orphenadrine acts as a muscle relaxant and anticholinergic, whereas NFH targets neurotransmitter reuptake and sodium channels .

Diphenhydramine :

  • Structural Relation : NFH is a cyclized analogue .
  • Mechanism : Diphenhydramine is primarily an antihistamine, lacking NFH’s analgesic properties .

Pethidine (Meperidine): Mechanism: An opioid agonist, whereas NFH is non-opioid .

Comparative Data:

Compound Class Efficacy vs NFH Side Effect Profile vs NFH Key Findings
Pethidine Opioid Equal efficacy in postoperative pain Higher respiratory depression risk NFH avoids opioid-related adverse effects
Codeine Opioid Similar potency Constipation, dependence NFH lacks tolerance development
Fentanyl Opioid Comparable PCA efficacy More nausea, sedation NFH has fewer systemic side effects
Etodolac NSAID Lower efficacy in lumbar disc pain GI bleeding, renal risks NFH superior in pain relief
Ketamine NMDA antagonist Synergistic with NFH in multimodal analgesia Psychomimetic effects NFH complements ketamine without hallucinations

Research Findings and Clinical Trial Outcomes

  • In PCA, NFH showed comparable analgesia to fentanyl but reduced nausea/vomiting (10% vs 30%) . However, in arthroscopic rotator cuff repair, NFH failed to reduce acute hyperalgesia, highlighting context-dependent efficacy .
  • Chronic Pain :

    • NFH achieved 60% pain relief in lumbar disc prolapse vs 40% with etodolac .
    • In cancer pain, NFH reduced opioid consumption by 30% in multimodal regimens .

Biological Activity

Nefopam hydrochloride is a non-opioid analgesic with unique pharmacological properties. It has been utilized for pain management, particularly in postoperative settings and for chronic pain conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies that highlight its therapeutic potential.

This compound acts primarily through the inhibition of the reuptake of neurotransmitters, specifically serotonin, norepinephrine, and dopamine. This mechanism classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . The compound also modulates glutamate signaling by affecting sodium and calcium channels, contributing to its antinociceptive effects .

Key Pharmacological Properties

PropertyValue
BioavailabilityLow
Protein Binding70–75% (mean 73%)
MetabolismHepatic (N-demethylation)
Elimination Half-lifeThis compound: 3–8 hours
Desmethylthis compound: 10–15 hours
ExcretionUrine: 79.3%, Feces: 13.4%

Clinical Efficacy

This compound has demonstrated significant analgesic effects in various clinical studies. Below are notable findings from recent research:

  • Postoperative Pain Management :
    • A study involving patients undergoing surgery indicated that this compound significantly reduced morphine consumption postoperatively. Patients receiving this compound required less morphine compared to those on placebo, suggesting its role as an effective adjunct in pain management .
  • Comparison with Other Analgesics :
    • In a controlled trial comparing this compound to pethidine, both drugs were found to be equally effective in managing pain of skeletal and neuromuscular origin . This establishes this compound as a viable alternative to traditional opioids.
  • Cancer Pain :
    • A randomized controlled trial assessing this compound for cancer-related pain revealed that while it did not significantly reduce pain compared to placebo, it was associated with lower opioid consumption, indicating potential benefits in reducing opioid-related side effects .

Case Study: this compound in Postoperative Care

A double-blind study assessed the analgesic efficacy of this compound administered intravenously before and after surgery. The results showed that patients receiving this compound had significantly lower morphine requirements within the first 24 hours post-surgery (44.1 mg vs. 62.5 mg in the control group) with comparable pain scores .

Case Study: this compound for Neuropathic Pain

Another investigation highlighted this compound's efficacy in neuropathic pain management, where it was found to alleviate symptoms effectively without compromising respiratory function or causing sedation—common concerns with opioid use .

Pharmacokinetics

This compound's pharmacokinetic profile reveals a low bioavailability due to extensive hepatic metabolism and a relatively short half-life, necessitating multiple dosing for sustained analgesic effects. The drug is primarily excreted through urine and has a significant protein binding capacity, which may influence its distribution and efficacy in various patient populations .

Q & A

Q. What validated analytical methods are recommended for quantifying Nefopam Hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantification. Key parameters include:

  • Mobile phase : Optimized ratios of organic solvents (e.g., methanol or acetonitrile) with aqueous buffers (e.g., phosphate) to achieve baseline separation .
  • Detection wavelength : Isosbestic point at ~267 nm for minimal interference .
  • Sample preparation : Dilution in water or compatible solvents (e.g., 5 mg/mL solubility in water) .
  • Validation criteria : Precision (RSD <2%), accuracy (98–102% recovery), and robustness tested under varying pH, flow rates, and column temperatures .

Q. What are the primary challenges in synthesizing this compound Hydrochloride with current industrial methods?

Existing synthesis routes use genotoxic solvents (e.g., dichloromethane), which are being phased out due to regulatory restrictions. Research focuses on:

  • Alternative solvents : Identifying greener solvents (e.g., toluene in a single-pot synthesis) to reduce toxicity .
  • Yield optimization : Addressing side reactions during cyclization steps, which impact purity (>98% HPLC assay required) .

Advanced Research Questions

Q. How can forced degradation studies inform stability profiles of this compound Hydrochloride?

Forced degradation under oxidative (H₂O₂), acidic (HCl), and photolytic conditions reveals instability in peroxide environments (>10% degradation), necessitating antioxidant additives in formulations. RP-HPLC tracks degradation products, with peak purity thresholds >99% .

Q. What advanced chromatographic techniques resolve this compound Hydrochloride enantiomers?

Chiralpak IC columns (cellulose-based stationary phase) achieve enantiomeric separation (resolution >6.5) using:

  • Mobile phase : n-Hexane/isopropanol (90:10) with 0.1% diethylamine .
  • Detection : UV at 267 nm, enabling rapid analysis for pharmacokinetic studies .

Q. How do electrochemical sensors enhance detection sensitivity for this compound Hydrochloride in biological matrices?

N-doped mesoporous carbon electrodes (N-CMK-3) demonstrate:

  • Linear range : 1.0 × 10⁻⁸ – 5.0 × 10⁻⁶ mol/L (r² = 0.992).
  • Limit of detection (LOD) : 5.3 × 10⁻⁹ mol/L (S/N = 3), validated in human serum and tablet formulations .

Q. What formulation strategies improve sustained-release profiles of this compound Hydrochloride?

Quality-by-Design (QbD) approaches optimize bilayer tablets:

  • Layer composition : Immediate-release (disintegrants) and sustained-release (hydrophilic polymers) layers.
  • In vitro release : >80% drug release within 12 hours under simulated gastrointestinal conditions .

Contradictions and Mechanistic Insights

Q. Why do clinical studies report conflicting efficacy and side-effect profiles for this compound Hydrochloride compared to opioids?

While this compound lacks opioid receptor activity, its monoamine reuptake inhibition causes side effects (nausea, tachycardia) in 20–30% of patients. Comparative trials show higher rescue analgesia requirements vs. tramadol, attributed to variability in CYP2D6 metabolism .

Q. How does this compound Hydrochloride modulate β-catenin signaling in mesenchymal cells?

this compound increases cytoplasmic β-catenin levels by stabilizing interactions with SCFβ-TrCP ubiquitin ligase (EC₅₀ = 22.9 µM), suggesting potential roles in tissue repair or oncogenesis .

Emerging Methodologies

Q. What innovations exist in transdermal delivery systems for this compound Hydrochloride?

Pressure-sensitive adhesive patches (e.g., Duro-Tak polymers) enable controlled release:

  • Drug-polymer compatibility : FTIR confirms interactions between drug methyl groups and polymer carbonyls, ensuring stability.
  • Release kinetics : >70% permeation within 24 hours ex vivo, avoiding first-pass metabolism .

Q. How do pharmacokinetic studies inform bioequivalence of sustained-release formulations?

LC-MS/MS analyses in human plasma show:

  • Cmax : 30–40 ng/mL for sustained-release vs. 80–100 ng/mL for immediate-release.
  • Bioequivalence criteria : 90% CI for AUC(0–24) within 80–125% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nefopam
Reactant of Route 2
Reactant of Route 2
Nefopam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.